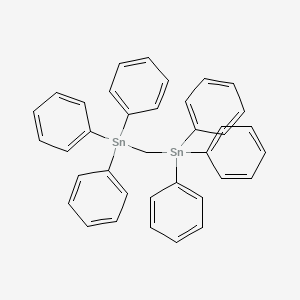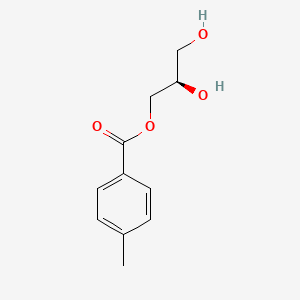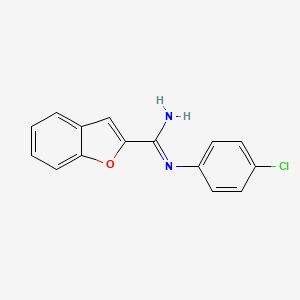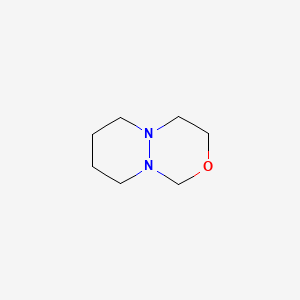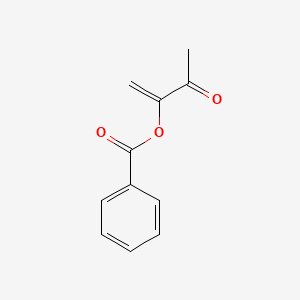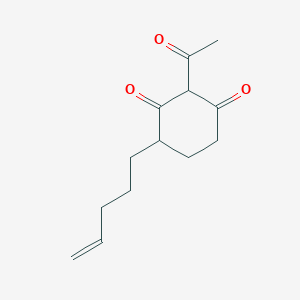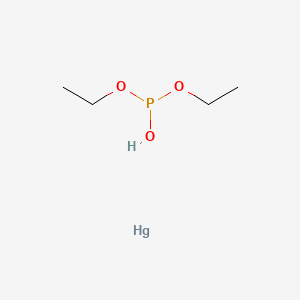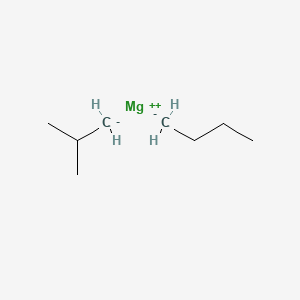![molecular formula C12H11NS B14454179 4-[(Phenylsulfanyl)methyl]pyridine CAS No. 71897-39-7](/img/structure/B14454179.png)
4-[(Phenylsulfanyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenylsulfanyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group at the 4-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and phenylsulfanyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyridine with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylsulfanyl group.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 4-bromomethylpyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Nitro- or halogen-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[(Phenylsulfanyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the pyridine ring.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 4-[(Phenylsulfanyl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfanyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridine: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-Phenylpyridine: Contains a phenyl group instead of a phenylsulfanyl group, affecting its electronic properties and interactions.
4-(Methylthio)pyridine: Contains a methylthio group instead of a phenylsulfanyl group, leading to differences in steric and electronic effects.
Uniqueness
4-[(Phenylsulfanyl)methyl]pyridine is unique due to the presence of both the phenylsulfanyl and pyridine groups, which confer distinct chemical properties. The phenylsulfanyl group enhances the compound’s hydrophobicity and ability to participate in specific interactions, while the pyridine ring provides a versatile platform for further functionalization.
Propiedades
Número CAS |
71897-39-7 |
|---|---|
Fórmula molecular |
C12H11NS |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
4-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2 |
Clave InChI |
UXCAQIZFWNKKHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
